

# enhancing skin permeation lisinopril dihydrate

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## Compound Focus: Lisinopril dihydrate

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## Formulation Strategies and Quantitative Data

The table below summarizes the performance of different advanced formulation approaches for transdermal delivery of **Lisinopril Dihydrate**, as reported in recent studies.

Formulation Type	Key Components	Performance Data	Reference
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| **Nano-spanlastic Bio-adhesive Gel (for Intranasal delivery)** | Spanlastics (vesicles), Carbopol 971 P (1% gel base) | **Particle Size:**  $320 \pm 4.5$  nm **Entrapment Efficiency:**  $72 \pm 2.5\%$  **Permeation:** Significantly higher than niosome gels [1] | | **Transdermal Patch** | HPMC, PVA, Glycerol (plasticizer), DMSO & Propylene Glycol (Penetration Enhancers) | **Optimum Enhancer:** DMSO:PG (70:30) at 10% concentration showed the best *in vitro* drug flux [2] | | **Hydrogel** | Carbopol 971 P, Menthol, Propylene Glycol, Aloe Vera Juice | Optimized using a Box-Behnken statistical design to maximize 24-hour cumulative permeation (Q24) and flux, while minimizing lag time [3] | |

## Detailed Experimental Protocols

### Protocol 1: Fabrication of Nano-spanlastic Gel

This protocol is adapted from the intranasal delivery study, and the principles can be applied to transdermal research [1].

- **Preparation of Nano-spanlastics (LPSP):**
  - Use the **ethanol injection method**.
  - Utilize **factorial design** (e.g., 2<sup>3</sup> design in Design Expert software) to optimize variables like surfactant and co-surfactant concentrations against responses such as Particle Size (PS) and Entrapment Efficiency (EE%).
- **Characterization of Vesicles:**
  - **Particle Size & PDI:** Analyze using dynamic light scattering (e.g., Zetasizer) [1].
  - **Zeta Potential:** Measure to assess the physical stability of the dispersion [1].
  - **Surface Morphology:** Use techniques like Transmission Electron Microscopy (TEM) to confirm a spherical shape [1].
  - **Entrapment Efficiency (EE%):** Determine by separating the untrapped drug (e.g., via dialysis or centrifugation) and assaying the drug content within the vesicles [1].
  - **\*In-vitro\* Drug Release:** Perform release studies and compare the profile against a control (e.g., niosome dispersion) [1].
- **Incorporation into Gel:**
  - Disperse the optimized spanlastic dispersion into a **1% Carbopol gel base** [1].
- **Evaluation of the Final Gel:**
  - Test for **pH, drug content, texture properties, and rheology** to ensure suitability for application [1].
  - Conduct **\*ex-vivo\*** permeation studies using Franz diffusion cells and excised skin (e.g., goat nasal or abdominal skin) to demonstrate enhanced permeation compared to controls [1] [3].

## Protocol 2: Development of Transdermal Patches

This protocol outlines the solvent casting technique for matrix-type patches [2].

- **Formulation of Polymer Solution:**
  - Use a blend of polymers such as **HPMC and PVA in a 1:1 ratio**.
  - Employ a **binary solvent system** (e.g., water and methanol in a 70:30 ratio).
  - Add a plasticizer like **Glycerol (6% w/w)**.
  - Incorporate penetration enhancers (e.g., **DMSO and Propylene Glycol** individually and in combinations at different concentrations, typically up to 10% of total weight) [2].
- **Fabrication of Patches:**
  - Pour the polymer solution onto a **glass substrate**.
  - Allow the solvent to **evaporate** in a controlled environment (e.g., oven) to form a dry, flexible film [2].

- **Physico-chemical Evaluation:**
  - Test the patches for **physical appearance, thickness, weight uniformity, folding endurance, and moisture content** to ascertain integrity and stability [2].
- **\*In-vitro\* Permeation Study:**
  - Use a **Keshary-Chein diffusion cell** (a type of Franz cell) with excised skin (e.g., goat skin) [2].
  - Analyze samples from the receptor compartment at predetermined time intervals using a validated method (e.g., HPLC) to calculate the steady-state flux ( $J_{ss}$ ) [2].

## Troubleshooting Common Experimental Issues

### FAQ 1: Why is my formulation showing low drug permeation despite high *in-vitro* release?

- **Potential Cause:** The drug may be releasing from the formulation but failing to partition into and diffuse through the skin's *stratum corneum* [4].
- **Solutions:**
  - **Re-evaluate Penetration Enhancers:** Consider incorporating or optimizing chemical penetration enhancers. Terpenes like limonene have been shown to be highly effective for other drugs [5].
  - **Confirm Skin Model Integrity:** Ensure the integrity of the ex-vivo skin membrane is not compromised and is stored properly. Use a validated integrity test (e.g., transepidermal water loss) before the experiment [6].
  - **Check Receptor Medium:** Verify that the receptor medium (e.g., phosphate buffer saline with preservatives) maintains **sink conditions** throughout the experiment [6].

### FAQ 2: How can I improve the stability of vesicular dispersions like spanlastics?

- **Potential Cause:** Nanovesicles can aggregate or fuse over time due to physical instability.
- **Solutions:**
  - **Optimize Formulation:** A high **zeta potential** (typically  $> |\pm 30|$  mV) indicates good electrostatic repulsion and stability. Revisit the factorial design to optimize stabilizers [1].
  - **Change Dosage Form:** Incorporate the dispersion into a **gel matrix** (e.g., Carbopol). This not only provides a bio-adhesive property but also improves the physical stability of the vesicular system [1].

### FAQ 3: What is the best skin model to use for *in-vitro* permeation testing (IVPT)?

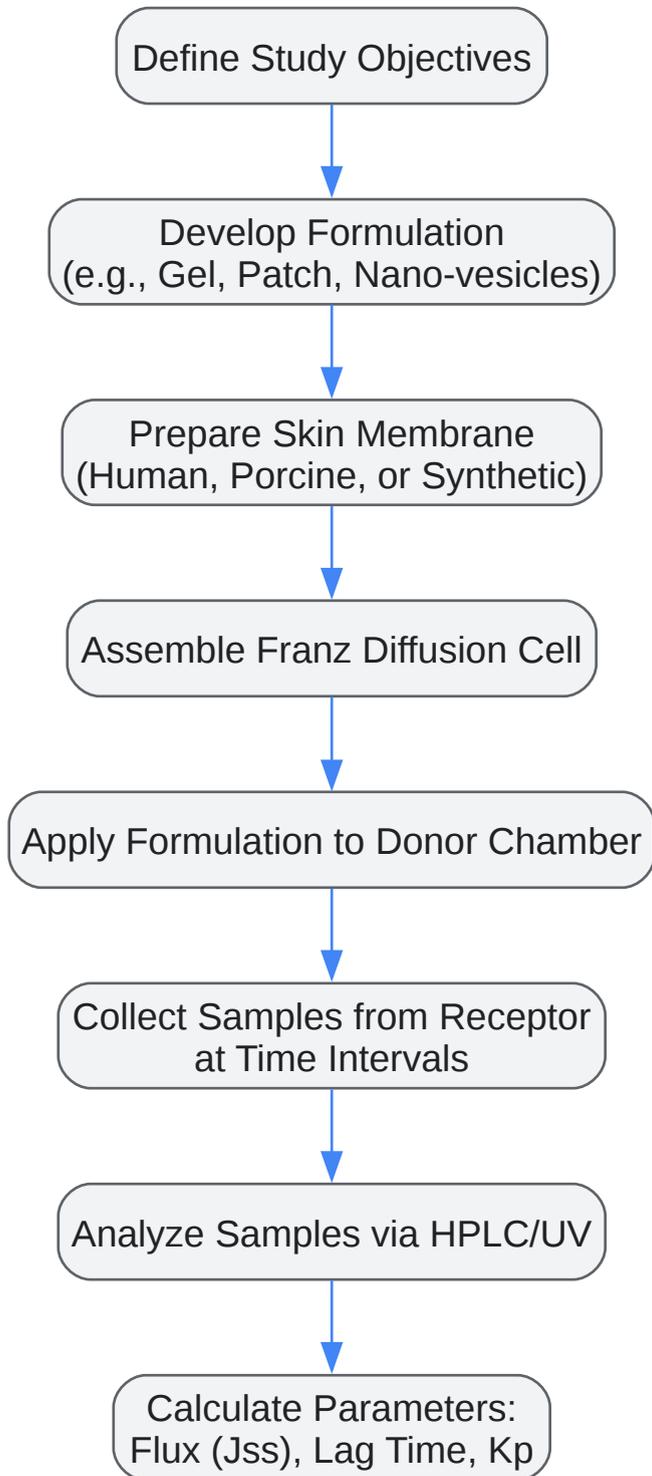
- **Answer:** The choice involves a trade-off between predictability, availability, and cost [6].
  - **Gold Standard: Excised human skin** from surgery or cadavers provides the most relevant data [6].

- **Common Alternative: Porcine (pig) ear skin** is widely accepted as a good model due to its structural similarity to human skin [6].
- **Synthetic Membranes:** For early-stage formulation screening, **Strat-M** membranes are a reproducible alternative that can correlate with human skin data for many compounds [6].
- **Reconstructed Human Epidermis (RHE):** These 3D models are commercially available and are gaining regulatory acceptance, especially for irritation and permeation studies [6].

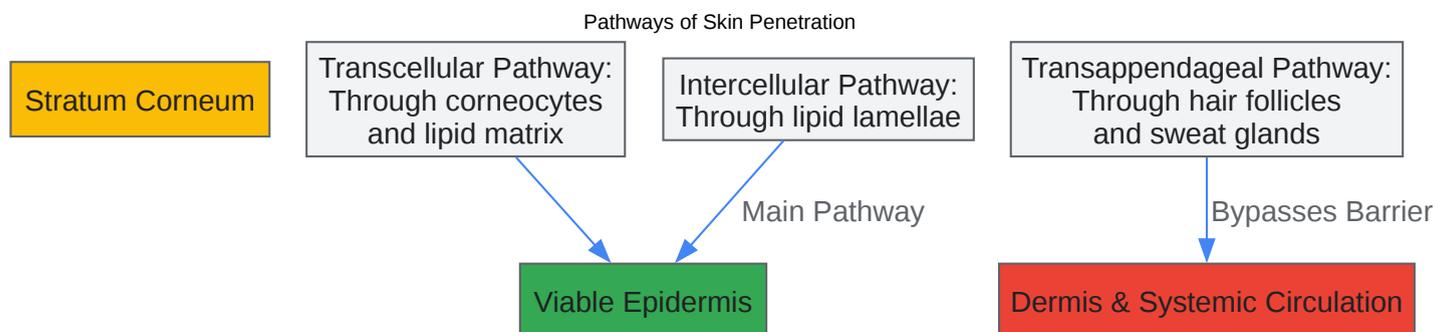
## Experimental Workflow and Skin Penetration Pathways

The following diagrams illustrate the key processes involved in skin permeation experiments and the pathways drugs take through the skin.

## Experimental Workflow for Skin Permeation Study



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